4-Mercapto-2-methylphenol

Description

Properties

IUPAC Name |

2-methyl-4-sulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-4-6(9)2-3-7(5)8/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJGOCMSBZWCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462181 | |

| Record name | 4-Mercapto-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32281-01-9 | |

| Record name | 4-Mercapto-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Mercapto-2-methylphenol physical and chemical properties

An In-depth Technical Guide to 4-Mercapto-2-methylphenol: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound's properties and applications.

Introduction: A Multifaceted Phenolic Thiol

This compound, also known as 4-hydroxy-3-methylthiophenol, is an organic compound featuring both a hydroxyl and a thiol functional group attached to a cresol backbone.[1] This unique bifunctionality makes it a valuable building block in various synthetic pathways, particularly in the pharmaceutical and specialty chemical industries. The interplay between the electron-donating hydroxyl and methyl groups and the reactive thiol moiety governs its chemical behavior and utility. This guide will delve into its core physical and chemical characteristics, synthetic routes, reactivity profile, and key applications, with a focus on providing practical insights for laboratory and developmental work.

Part 1: Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The properties of this compound are summarized below.

Structural and General Information

| Property | Value | Source(s) |

| CAS Number | 32281-01-9 | [2][3][4] |

| Molecular Formula | C₇H₈OS | [2][3][5] |

| Molecular Weight | 140.20 g/mol | [2][3][4] |

| IUPAC Name | 2-methyl-4-sulfanylphenol | [4] |

| Synonyms | 4-Hydroxy-3-methylthiophenol, 4-Mercapto-o-cresol | [1][2] |

| Appearance | White to pale yellow crystal or crystalline powder | [1] |

Key Physical and Chemical Parameters

| Property | Value | Source(s) |

| Melting Point | 55-57 °C | [1] |

| Boiling Point | 265.1 °C at 760 mmHg | [2] |

| Density | 1.2 g/cm³ | [2] |

| Flash Point | 114.1 °C | [2] |

| Vapor Pressure | 0.0057 mmHg at 25°C | [2] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform | [1][2] |

| XLogP3 | 1.5 | [2][4] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Stability | Prone to oxidation, particularly when exposed to light and air | [1] |

Part 2: Synthesis and Reactivity

The synthesis of this compound can be approached through several routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Synthetic Methodologies

One common laboratory-scale synthesis involves the reaction of o-cresol with a sulfur source, followed by reduction. A patented method describes the reaction of the parent phenol with sulfur monochloride or dichloride, followed by a reduction step using zinc powder in an acidic medium.[6] This approach is advantageous as it often results in cleaner transformations and better overall yields compared to some older methods.[6] Another documented route is the hydrolysis of 4-thiocyano-o-cresol.[7]

Below is a representative experimental protocol for the synthesis via a thiocyanation and subsequent hydrolysis route.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is an illustrative example based on established chemical transformations and should be adapted and optimized under appropriate laboratory safety protocols.

-

Step 1: Thiocyanation of o-Cresol

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve o-cresol in a suitable solvent such as glacial acetic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Separately, prepare a solution of sodium thiocyanate in water and a solution of bromine in glacial acetic acid.

-

Slowly and simultaneously add the sodium thiocyanate and bromine solutions to the cooled o-cresol solution, maintaining the temperature below 10 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into ice water to precipitate the crude 4-thiocyano-2-methylphenol.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

-

Step 2: Hydrolysis to this compound

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the crude 4-thiocyano-2-methylphenol in an aqueous solution of a reducing agent, such as sodium sulfide or sodium borohydride in a protic solvent.

-

Alternatively, use a solution of sodium hydroxide in deoxygenated water.[7]

-

Heat the mixture under reflux for several hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and carefully acidify with a dilute mineral acid (e.g., 6N HCl) to a pH of ~1-2. The product will precipitate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

-

Caption: Synthetic workflow for this compound.

Reactivity Profile

The chemistry of this compound is dominated by its two functional groups:

-

Thiol Group (-SH): This is the more nucleophilic and easily oxidized center of the molecule. It readily undergoes S-alkylation, S-acylation, and oxidation to form disulfides. Its acidity allows for deprotonation to form a thiolate, which is a potent nucleophile. The propensity for oxidation means that reactions and storage should ideally be conducted under an inert atmosphere to prevent the formation of the corresponding disulfide dimer.[1]

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is weakly acidic and can be deprotonated by strong bases. It can undergo O-alkylation and O-acylation, though generally under more forcing conditions than the thiol group. Its presence influences the electronic properties of the aromatic ring, activating it towards electrophilic aromatic substitution.

This dual reactivity allows for selective functionalization. For instance, the thiol group can be selectively alkylated in the presence of a mild base, leaving the hydroxyl group intact.

Part 3: Applications in Research and Drug Development

This compound serves as a crucial intermediate in several areas.

Antioxidant Properties

The presence of both a phenolic hydroxyl group and a thiol group imparts significant antioxidant properties.[1] Phenols are well-known radical scavengers, and thiols can participate in redox cycling. This makes the compound and its derivatives of interest as potential stabilizers and antioxidants in various materials.

Intermediate in Drug Synthesis

A significant application of this compound is in the synthesis of more complex molecules with therapeutic potential. It is a key intermediate for preparing a class of unsymmetrical dithiol ketals.[6] These compounds have been investigated for their potential in managing hypercholesterolemia and atherosclerosis.[6] The mechanism of action is believed to be related to the antioxidant properties of these molecules, which can protect lipoproteins from oxidative damage, a key event in the progression of atherosclerotic plaques.[6]

Caption: Role as an intermediate in drug development.

Other Synthetic Applications

Beyond pharmaceuticals, this compound is used as a raw material in the synthesis of organic dyes and other specialty chemicals where a substituted phenolic thiol is required.[1]

Part 4: Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential.

Hazard Identification and Safety Precautions

-

Toxicity: The compound is considered toxic and harmful. It is harmful if swallowed, inhaled, or in contact with skin.[8][9] It can cause severe skin burns and eye damage.[9]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhaling dust or vapors.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from light, oxidizing agents, and sources of ignition.[1] Due to its sensitivity to air, storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[6]

GHS Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H400 (Very toxic to aquatic life).[8][9]

Conclusion

This compound is a chemical of significant interest due to its bifunctional nature. Its well-defined physical properties and predictable reactivity make it a reliable intermediate for organic synthesis. For researchers in drug development, its role in the synthesis of potential anti-hypercholesterolemic agents highlights its importance. Adherence to strict safety protocols is paramount when handling this compound to mitigate its inherent toxic properties. This guide provides the foundational knowledge required to safely and effectively utilize this compound in a research and development setting.

References

-

This compound - LookChem.

-

China 4-Mercapto-2-methyl phenol - Zhejiang Yangfan New Materials Co., Ltd. - SunSirs.

-

32281-01-9|this compound - Shanghai Canbi Pharma Ltd.

-

4-MERCAPTO-2-METHYL-PHENOL - ChemBK.

-

This compound | C7H8OS | CID 11320974 - PubChem.

-

32281-01-9|this compound - Ambeed.com.

-

Safety data sheet - CPAChem.

-

EP0640590A1 - Process for the synthesis of 4-mercaptophenols and naphthalenols - Google Patents.

-

US3781367A - Preparation of 4-mercaptophenols - Google Patents.

Sources

- 1. chembk.com [chembk.com]

- 2. lookchem.com [lookchem.com]

- 3. canbipharm.com [canbipharm.com]

- 4. This compound | C7H8OS | CID 11320974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. China 4-Mercapto-2-methyl phenol - Zhejiang Yangfan New Materials Co., Ltd. [sunsirs.com]

- 6. EP0640590A1 - Process for the synthesis of 4-mercaptophenols and naphthalenols - Google Patents [patents.google.com]

- 7. US3781367A - Preparation of 4-mercaptophenols - Google Patents [patents.google.com]

- 8. 32281-01-9|this compound| Ambeed [ambeed.com]

- 9. cpachem.com [cpachem.com]

An In-Depth Technical Guide to 4-Mercapto-2-methylphenol (CAS: 32281-01-9)

Abstract: This technical guide provides a comprehensive overview of 4-Mercapto-2-methylphenol (CAS No: 32281-01-9), a pivotal chemical intermediate in various fields of organic synthesis. This document delves into its fundamental chemical identity, molecular structure, and detailed physicochemical properties. We will explore established synthesis methodologies, explaining the rationale behind the procedural steps. Furthermore, this guide highlights its key applications, particularly its role as a precursor in the development of dyes, antioxidants, and pharmacologically relevant molecules. Finally, critical safety protocols, handling procedures, and toxicological data are presented to ensure its responsible use in a research and development setting. This paper is intended for researchers, chemists, and drug development professionals who require a detailed, practical understanding of this versatile thiophenol derivative.

Chemical Identity and Molecular Structure

This compound, also known by its IUPAC name 2-methyl-4-sulfanylphenol, is a bifunctional organic compound containing both a hydroxyl (-OH) and a thiol (-SH) group attached to a cresol backbone.[1][2] This unique combination of functional groups makes it a highly reactive and valuable intermediate in synthetic chemistry.[2]

Key Identifiers

The primary identifiers for this compound are summarized below for unambiguous reference.

| Identifier | Value | Source(s) |

| CAS Number | 32281-01-9 | [1][3][4][5] |

| IUPAC Name | 2-methyl-4-sulfanylphenol | [1] |

| Molecular Formula | C₇H₈OS | [1][3][4] |

| Molecular Weight | 140.20 g/mol | [1][3][4] |

| Common Synonyms | 4-Hydroxy-3-methylthiophenol, 4-Mercapto-o-cresol | [1][3][4] |

| SMILES | CC1=C(C=CC(=C1)S)O | [1][3] |

| InChIKey | UMJGOCMSBZWCNY-UHFFFAOYSA-N | [1] |

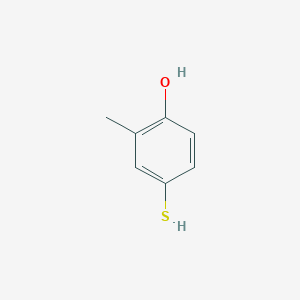

Molecular Structure

The molecular structure consists of a benzene ring substituted with a methyl group at position 2, a hydroxyl group at position 1 (implied in the phenol name), and a thiol group at position 4. The spatial arrangement of these functional groups dictates its reactivity profile, particularly the nucleophilicity of the thiol and the acidity of the phenol.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. It typically appears as a white to pale yellow crystalline powder.[2]

| Property | Value | Source(s) |

| Appearance | White to pale yellow crystalline powder | [2] |

| Melting Point | 55-57 °C | [2] |

| Boiling Point | 265.1 °C at 760 mmHg | [2][3] |

| Density | 1.2 g/cm³ | [2][3] |

| Flash Point | 114.1 °C | [2][3] |

| Vapor Pressure | 0.0057 mmHg at 25°C | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform | [2][3] |

| XLogP3 | 1.5 | [3] |

Stability and Storage Considerations

A crucial aspect of working with this compound is its instability. The thiol group is susceptible to oxidation, especially in the presence of air and light, which can lead to the formation of disulfide bridges.[2] This oxidative dimerization compromises the purity and reactivity of the material.

Expert Insight: From an application standpoint, the oxidation of the thiol is the primary failure mode for this reagent. Therefore, all handling and storage must be conducted under an inert atmosphere (e.g., nitrogen or argon) to preserve its integrity.[6][7] It should be stored in a cool, dark, and dry place in a tightly sealed container.[2][6]

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A common and effective laboratory-scale synthesis involves the alkaline hydrolysis of 4-thiocyano-o-cresol.[8]

Synthesis via Hydrolysis of 4-Thiocyano-o-cresol

This method is advantageous due to its relatively high yield and straightforward procedure. The thiocyanate group (-SCN) serves as a stable precursor to the thiol, which is deprotected in the final step.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures.[8]

-

Inert Atmosphere Setup: Charge a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet with an aqueous solution of sodium hydroxide (e.g., 1.0 mole in water). Purge the system with nitrogen for 30 minutes to remove dissolved oxygen.

-

Causality: The nitrogen purge is critical to prevent the oxidation of the final thiol product, which is highly air-sensitive.

-

-

Reaction Initiation: Heat the NaOH solution to approximately 85°C. Add 4-thiocyano-o-cresol (e.g., 0.5 mole) portion-wise to the stirred solution. An exotherm will likely raise the temperature to ~95-96°C.

-

Reaction Progression: Maintain the reaction temperature for 4-5 hours. The hydrolysis of the thiocyanate to the thiolate anion occurs during this step.

-

Quenching and Workup: Cool the reaction mixture to 10°C in an ice bath. Carefully add 6N hydrochloric acid until the solution is acidic. This step protonates the sodium thiophenolate intermediate to form the desired this compound.

-

Causality: Cooling is necessary to control the heat generated during neutralization.

-

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether (3x portions). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude material can be purified by vacuum distillation or recrystallization to afford the final product as a crystalline solid.

-

Self-Validation: The purity of the synthesized compound should be confirmed by melting point analysis (target: 55-57°C) and spectroscopic methods (e.g., NMR, IR) to validate the structure.

-

Key Applications and Mechanistic Insights

This compound serves as a building block in several areas of chemical manufacturing and research.

-

Intermediate in Organic Synthesis: Its bifunctional nature allows for selective reactions at either the thiol or hydroxyl group, making it a versatile starting material for more complex molecules.[2]

-

Dye Synthesis: It can be used as an intermediate in the production of certain organic dyes.[2]

-

Antioxidant Development: The presence of both a phenol and a thiol, both known for their radical-scavenging properties, makes it and its derivatives potential antioxidants.[2] The thiol can be oxidized, and the phenol can donate a hydrogen atom to neutralize free radicals.

-

Pharmaceutical Intermediates: It is a key intermediate for preparing unsymmetrical dithiol ketals.[9] These compounds have been investigated for their potential as biofeedback regulators and for the treatment of hypolipidemia, acting as antioxidants that protect lipoproteins from oxidative damage.[9]

Caption: Role as an intermediate for antioxidant dithiol ketals.

Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with appropriate precautions.[10] Strict adherence to safety protocols is mandatory.

GHS Hazard Classification

| Pictogram(s) | GHS Classification | Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity (Oral, Dermal, Inhalation); Serious Eye Irritation; Specific Target Organ Toxicity (Repeated Exposure); Hazardous to the Aquatic Environment | H302, H332: Harmful if swallowed or if inhaled. H319: Causes serious eye irritation. H372: Causes damage to organs through prolonged or repeated exposure. H400: Very toxic to aquatic life. | P260: Do not breathe dust. P273: Avoid release to the environment. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Source: Ambeed[10] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[7][11]

-

Personal Protective Equipment:

-

Handling Practices: Avoid generating dust.[11] Handle under an inert atmosphere.[6][11] Avoid contact with skin, eyes, and clothing.[2][11] Wash hands thoroughly after handling.[12]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Disposal

Dispose of contents and container in accordance with local, regional, and national regulations. The compound should be sent to an approved waste disposal plant.[7]

Conclusion

This compound is a compound of significant utility in synthetic chemistry, characterized by its dual thiol and phenol functionality. Its value as an intermediate in the synthesis of pharmaceuticals, dyes, and antioxidants is well-established. However, its reactivity, particularly its sensitivity to oxidation, necessitates careful and skilled handling. The protocols and data presented in this guide underscore the importance of managing its instability through controlled storage and handling conditions. A thorough understanding of its properties, synthesis, and safety is paramount for leveraging its full potential in research and development endeavors.

References

-

This compound | C7H8OS | CID 11320974 . PubChem, National Institutes of Health. [Link][1]

-

Material Safety Data Sheet - 4-Mercaptophenol . Cole-Parmer. [Link][11]

-

4-Mercapto-2-Methyl-phenol . Shanghai chamflyer chemicals Co., Ltd. [Link][13]

-

Process for the synthesis of 4-mercaptophenols and naphthalenols . Google Patents (EP0640590A1). [9]

-

Preparation of 4-mercaptophenols . Google Patents (US3781367A). [8]

Sources

- 1. This compound | C7H8OS | CID 11320974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. lookchem.com [lookchem.com]

- 4. canbipharm.com [canbipharm.com]

- 5. This compound | CAS:32281-01-9 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 6. 32281-01-9|this compound|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. US3781367A - Preparation of 4-mercaptophenols - Google Patents [patents.google.com]

- 9. EP0640590A1 - Process for the synthesis of 4-mercaptophenols and naphthalenols - Google Patents [patents.google.com]

- 10. 32281-01-9|this compound| Ambeed [ambeed.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. aksci.com [aksci.com]

- 13. 4-Mercapto-2-Methyl-phenol, CasNo.32281-01-9 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]

Synthesis of 4-Mercapto-2-methylphenol from p-cresol

An In-Depth Technical Guide to the Synthesis of 4-Mercapto-2-methylphenol from p-Cresol

Abstract

This technical guide provides a comprehensive overview of the synthetic conversion of p-cresol (4-methylphenol) to this compound, a valuable intermediate in the pharmaceutical and chemical industries. The primary focus is on the Newman-Kwart rearrangement, a robust and widely-utilized methodology for transforming phenols into their corresponding thiophenols. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and explains the critical causality behind procedural choices. An alternative synthetic route via sulfonation and subsequent reduction is also discussed. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding and practical application of this important transformation.

Introduction

This compound, also known as 4-hydroxy-3-methylthiophenol, is an organic compound featuring both hydroxyl and thiol functional groups on a cresol backbone.[1][2] This structural arrangement makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialized antioxidants.[1] The thiol group provides a nucleophilic center for various coupling reactions, while the phenolic hydroxyl can be used for further functionalization or to modulate the molecule's electronic and solubility properties.

The synthesis of aryl thiols from readily available phenols is a common challenge in organic chemistry. While direct thiolation methods exist, they often suffer from issues with regioselectivity and harsh reaction conditions.[3][4] A more controlled and reliable approach involves a multi-step sequence that activates the phenol and introduces the sulfur functionality in a predictable manner. This guide details the most effective of these strategies, the Newman-Kwart rearrangement, which provides an efficient pathway from p-cresol to the target molecule.[5][6]

Part 1: The Newman-Kwart Rearrangement Route: A Reliable Pathway to Thiophenols

The conversion of phenols to thiophenols via the Newman-Kwart rearrangement is a cornerstone of sulfur chemistry, valued for its reliability and broad substrate scope.[7][8] The overall strategy involves three key stages: formation of an O-aryl thiocarbamate, its thermal or catalyzed rearrangement to the isomeric S-aryl thiocarbamate, and finally, hydrolysis to unveil the desired thiophenol.[9]

The thermodynamic driving force for the rearrangement is the conversion of a relatively weak carbon-sulfur double bond (C=S) into a significantly more stable carbon-oxygen double bond (C=O), with a favorable enthalpy change of approximately 13 kcal/mol.[10][11]

Overall Synthetic Workflow

The three-step sequence from p-cresol is outlined below.

Caption: Workflow for the synthesis of this compound via the Newman-Kwart rearrangement.

Step 1: Synthesis of O-(4-methylphenyl) dimethylthiocarbamate

The first step involves the conversion of the phenolic hydroxyl group into an O-aryl dialkylthiocarbamate. This is achieved by reacting the phenoxide form of p-cresol with a dialkylthiocarbamoyl chloride.

Causality and Mechanistic Insight: The reaction is a nucleophilic acyl substitution. p-Cresol is first deprotonated with a suitable base to form the more nucleophilic phenoxide anion. For phenols of moderate to low acidity, a strong, non-nucleophilic base such as sodium hydride (NaH) is highly effective as it drives the deprotonation to completion irreversibly.[10] The resulting phenoxide then attacks the electrophilic carbonyl carbon of N,N-dimethylthiocarbamoyl chloride, displacing the chloride leaving group to form the target O-aryl thiocarbamate.

Experimental Protocol: Thiocarbamoylation of p-Cresol

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) and anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol of p-cresol).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve p-cresol (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes. Allow the mixture to stir at room temperature for 30 minutes after the addition is complete, or until hydrogen evolution ceases.

-

Thiocarbamoylation: Dissolve N,N-dimethylthiocarbamoyl chloride (1.1 eq.) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C. Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield O-(4-methylphenyl) dimethylthiocarbamate as a solid.

Step 2: The Newman-Kwart Rearrangement (NKR)

This is the key step of the sequence, involving the intramolecular 1,3-migration of the aryl group from the oxygen atom to the sulfur atom.

Causality and Mechanistic Insight: The traditional Newman-Kwart rearrangement is a thermal, intramolecular process that proceeds through a four-membered cyclic transition state.[9][11] It can be conceptualized as an intramolecular nucleophilic aromatic substitution where the thiocarbonyl sulfur acts as the nucleophile attacking the aromatic ring. The high activation enthalpy required to achieve this strained transition state necessitates high reaction temperatures, typically between 200-300 °C.[9]

Caption: The four-membered cyclic transition state of the Newman-Kwart rearrangement.

Modern advancements have introduced catalytic methods that significantly lower the required temperature. Palladium-catalyzed protocols can facilitate the rearrangement at temperatures around 100 °C, and photoredox catalysis has enabled the reaction to proceed at ambient temperature, broadening the functional group tolerance.[12][13]

Experimental Protocol: Thermal Newman-Kwart Rearrangement

-

Setup: Place the purified O-(4-methylphenyl) dimethylthiocarbamate (1.0 eq.) in a flask suitable for high-temperature reactions (e.g., a short-path distillation apparatus). The reaction can be run neat (without solvent) or in a high-boiling, inert solvent like diphenyl ether.

-

Heating: Heat the substrate under a nitrogen atmosphere to 220-250 °C. The progress of the rearrangement can be monitored by TLC or GC-MS. The reaction typically takes several hours.

-

Isolation: Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. If a solvent was used, the product can be isolated by vacuum distillation. If performed neat, the resulting solid S-(4-methylphenyl) dimethylthiocarbamate can often be used in the next step without further purification, or it can be recrystallized.

Step 3: Hydrolysis of the S-Aryl Thiocarbamate

The final step is the cleavage of the thiocarbamate group to liberate the free thiophenol. This is most commonly achieved via alkaline hydrolysis.

Causality and Mechanistic Insight: The S-aryl thiocarbamate is an ester-like functional group that can be hydrolyzed under basic conditions (saponification). The hydroxide ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate cleaves the carbon-sulfur bond, releasing the thiophenolate anion. An acidic workup is then required to protonate the thiophenolate to yield the final this compound. Alternatively, for substrates sensitive to strong base, reduction with lithium aluminum hydride (LiAlH₄) offers a non-hydrolytic route to the thiol.[10][11]

Experimental Protocol: Hydrolysis

-

Setup: Dissolve the crude or purified S-(4-methylphenyl) dimethylthiocarbamate (1.0 eq.) in methanol or ethanol in a round-bottom flask.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide or potassium hydroxide (3-5 eq., e.g., 10% w/v). Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC until the starting material is consumed.

-

Acidification and Extraction: Cool the reaction mixture in an ice bath. Carefully acidify to a pH of ~2-3 with cold, dilute hydrochloric acid (e.g., 2 M HCl). This step must be performed in a well-ventilated fume hood due to the potential release of volatile and malodorous thiophenol.

-

Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

| Step | Reaction | Typical Reagents | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Thiocarbamoylation | NaH, DMF, (CH₃)₂NCSCl | 0 to 25 | 12-16 | 85-95 |

| 2 | NK Rearrangement | Neat or Diphenyl Ether | 220-250 | 2-6 | >90 |

| 3 | Hydrolysis | KOH, Methanol/H₂O | Reflux (65) | 4-8 | 80-90 |

Part 2: Alternative Route: Sulfonation and Reduction

An alternative, more classical approach to synthesizing thiophenols involves the reduction of aryl sulfonyl chlorides. This route is also effective but can involve harsher reagents.

Overall Synthetic Workflow

Caption: Workflow for the synthesis of this compound via sulfonation and reduction.

Step 1: Chlorosulfonation of p-Cresol This reaction is an electrophilic aromatic substitution. The powerful activating and ortho, para-directing hydroxyl group, along with the weaker activating methyl group, directs the incoming chlorosulfonyl group (-SO₂Cl) to one of the positions ortho to the hydroxyl group.[14] The reaction is typically carried out by treating p-cresol with excess chlorosulfonic acid at low temperatures.

Step 2: Reduction of the Aryl Sulfonyl Chloride The resulting 4-hydroxy-3-methylbenzene-1-sulfonyl chloride can be reduced to the corresponding thiol using a variety of reducing agents. Common methods include:

-

Zinc dust and acid (e.g., H₂SO₄ or HCl): A classic and cost-effective method.[15]

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that provides good yields.[16]

-

Triphenylphosphine: Offers a milder reduction pathway.[17][18]

While viable, this route can be less desirable than the Newman-Kwart rearrangement due to the highly corrosive nature of chlorosulfonic acid and the generation of significant waste from metal-based reductions.

Safety and Handling

-

Reagents: Sodium hydride is highly flammable and reacts violently with water. N,N-dimethylthiocarbamoyl chloride is a corrosive and toxic substance. Chlorosulfonic acid is extremely corrosive. All should be handled with appropriate personal protective equipment (PPE) in a fume hood.

-

High Temperatures: The thermal Newman-Kwart rearrangement requires careful temperature control to avoid decomposition and potential charring.

-

Product: Thiophenols, including this compound, are known for their intense and unpleasant odors. They can also be toxic.[1] All work involving the final product and the final workup steps should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from p-cresol is most reliably and efficiently achieved through the three-step Newman-Kwart rearrangement sequence. This methodology offers high yields, excellent regiochemical control, and a well-understood mechanistic framework. The development of catalyzed versions of the rearrangement has further enhanced its utility by allowing for milder reaction conditions. While the sulfonation-reduction pathway presents a viable alternative, the Newman-Kwart route is generally superior in terms of operational simplicity and compatibility with a broader range of functional groups, making it the preferred method for laboratory and industrial applications.

References

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C7H8OS | CID 11320974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Thione-thiol rearrangement: miyazaki-newman-kwart rearrangement and others [pubmed.ncbi.nlm.nih.gov]

- 6. synthesis of thiophenol from phenol | Chem-Station Int. Ed. [en.chem-station.com]

- 7. researchgate.net [researchgate.net]

- 8. The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates1 (1966) | Melvin S. Newman | 353 Citations [scispace.com]

- 9. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Newman-Kwart Rearrangement [organic-chemistry.org]

- 12. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents [patents.google.com]

- 16. taylorfrancis.com [taylorfrancis.com]

- 17. Reduction of Sulfonyl Chlorides [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. p-Cresol - Wikipedia [en.wikipedia.org]

- 20. US3781367A - Preparation of 4-mercaptophenols - Google Patents [patents.google.com]

- 21. EP0640590A1 - Process for the synthesis of 4-mercaptophenols and naphthalenols - Google Patents [patents.google.com]

- 22. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]

Spectroscopic Signature of 4-Mercapto-2-methylphenol: A Technical Guide for Researchers

Introduction

4-Mercapto-2-methylphenol, also known as 4-hydroxy-3-methylthiophenol, is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structure, incorporating both a phenolic hydroxyl group and a thiol (mercaptan) group, imparts valuable antioxidant and polymer-related properties. Accurate structural elucidation and purity assessment are paramount for its application in any research or development setting. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the foundational data for unambiguous identification and characterization.

This technical guide offers an in-depth analysis of the expected spectroscopic data for this compound. In the absence of publicly available experimental spectra from comprehensive databases like the Spectral Database for Organic Compounds (SDBS) or the NIST Chemistry WebBook, this guide provides a robust, predictive analysis based on established principles of spectroscopy and comparative data from analogous structures. This approach not only furnishes researchers with a reliable spectroscopic benchmark but also illustrates the deductive processes central to structural characterization.

Molecular Structure and Spectroscopic Rationale

The interpretation of spectroscopic data is intrinsically linked to the molecule's structure. The arrangement of functional groups and the electronic environment of each atom dictate the compound's interaction with different forms of electromagnetic radiation.

Molecular Diagram and Numbering Scheme

To facilitate a clear and logical discussion of the NMR data, the following numbering scheme for the carbon and hydrogen atoms of this compound will be used throughout this guide.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic protons of the hydroxyl and thiol groups. The chemical shifts are influenced by the electron-donating nature of the hydroxyl and methyl groups and the electron-withdrawing/donating character of the thiol group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize the compound and allow for the observation of exchangeable protons (OH and SH).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H6 | ~ 6.8 - 7.0 | d | 1H | J ≈ 8.0 Hz |

| H5 | ~ 7.0 - 7.2 | dd | 1H | J ≈ 8.0, 2.0 Hz |

| H3 | ~ 7.1 - 7.3 | d | 1H | J ≈ 2.0 Hz |

| -OH | ~ 5.0 - 6.0 (broad s) | s | 1H | N/A |

| -SH | ~ 3.3 - 3.7 (s) | s | 1H | N/A |

| -CH₃ | ~ 2.1 - 2.3 | s | 3H | N/A |

Causality in Predictions:

-

Aromatic Protons: The hydroxyl group is a strong electron-donating group, shielding the ortho (H6) and para (H3, relative to the methyl group) protons, thus shifting them upfield. The thiol group has a weaker electronic effect. The expected splitting pattern arises from ortho and meta coupling between the aromatic protons.

-

-OH and -SH Protons: The chemical shifts of these acidic protons are highly dependent on concentration, temperature, and solvent. They often appear as broad singlets due to chemical exchange. In DMSO-d₆, these peaks would be sharper and at a higher chemical shift.

-

-CH₃ Protons: The methyl group attached to the aromatic ring is expected to appear as a singlet in the typical alkyl-aromatic region.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (-OH) | ~ 150 - 155 |

| C4 (-SH) | ~ 125 - 130 |

| C2 (-CH₃) | ~ 120 - 125 |

| C6 | ~ 128 - 132 |

| C5 | ~ 130 - 135 |

| C3 | ~ 115 - 120 |

| -CH₃ | ~ 15 - 20 |

Causality in Predictions:

-

Aromatic Carbons: The carbons directly attached to the electronegative oxygen (C1) will be the most downfield in the aromatic region. The carbon attached to the sulfur (C4) will also be downfield but to a lesser extent. The other aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.

-

Alkyl Carbon: The methyl carbon will appear in the upfield alkyl region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: Perform a background scan and ratio it against the sample scan to obtain the absorbance or transmittance spectrum.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| S-H stretch (thiol) | 2550 - 2600 | Weak |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

Causality in Predictions:

-

O-H and S-H Stretching: The broad O-H stretch is characteristic of a hydrogen-bonded phenolic hydroxyl group. The S-H stretch is typically weak and can sometimes be difficult to observe.

-

C-H Stretching: The aromatic C-H stretches appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found below 3000 cm⁻¹.

-

Aromatic C=C Stretching: The presence of multiple bands in the 1450-1600 cm⁻¹ region is indicative of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

| Ion | Predicted m/z | Interpretation |

| [M]⁺˙ | 140 | Molecular Ion |

| [M-H]⁺ | 139 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | 125 | Loss of a methyl radical |

| [M-SH]⁺ | 107 | Loss of a sulfhydryl radical |

| [M-H₂S]⁺˙ | 106 | Loss of hydrogen sulfide |

Causality in Predictions:

-

Molecular Ion: The molecular ion peak ([M]⁺˙) at m/z 140 corresponds to the molecular weight of this compound (C₇H₈OS).[1]

-

Fragmentation: The fragmentation pattern will be dictated by the stability of the resulting ions. Common fragmentation pathways for phenols and thiophenols include the loss of small radicals or neutral molecules. The loss of a methyl radical to form a stable benzylic-type cation is a likely fragmentation pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The presented NMR, IR, and MS data, derived from fundamental principles and comparison with analogous structures, serve as a valuable reference for researchers and scientists engaged in the synthesis, purification, and application of this compound. The detailed experimental protocols offer a practical framework for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate and inform such empirical studies.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11320974, this compound. Retrieved from [Link].

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link].

-

NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link].

-

ChemBK (2024). 4-MERCAPTO-2-METHYL-PHENOL. Retrieved from [Link].

-

LookChem (2024). This compound. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Solubility of 4-Mercapto-2-methylphenol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Mercapto-2-methylphenol, a key intermediate in various synthetic applications, including drug development. In the absence of extensive published quantitative solubility data, this document focuses on the underlying physicochemical principles governing its solubility. We present a detailed analysis of the molecule's structural attributes and their influence on interactions with a range of common organic solvents. Furthermore, this guide offers robust, step-by-step experimental protocols for the accurate determination of its solubility, empowering researchers to generate reliable data tailored to their specific applications. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in solution.

Introduction to this compound

This compound, also known as 4-hydroxy-3-methylthiophenol, is an aromatic organic compound featuring a phenol ring substituted with a methyl group and a mercapto (thiol) group.[1][2] Its molecular structure, containing both a hydroxyl (-OH) and a sulfhydryl (-SH) group, imparts a unique combination of properties, making it a valuable intermediate in organic synthesis. These functional groups are known to contribute to antioxidant activity, a characteristic that is of significant interest in the pharmaceutical and chemical industries.[1][2]

A fundamental understanding of the solubility of this compound is critical for its effective use in any application. Solubility dictates the choice of reaction media, purification strategies (such as crystallization), and formulation of final products. This guide will delve into the theoretical and practical aspects of its solubility in organic solvents.

Physicochemical Profile and Its Impact on Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. The key parameters for this compound are summarized in the table below.

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₇H₈OS | [3][4] | Provides the elemental composition. |

| Molecular Weight | 140.20 g/mol | [3][4] | Influences the energy required to break the crystal lattice. |

| Appearance | White to pale yellow crystal or crystalline powder | [1][2] | Indicates the solid state at room temperature. |

| Melting Point | 55-57 °C | [1][2] | A relatively low melting point suggests moderate crystal lattice energy, which is favorable for dissolution. |

| XLogP3 | 1.5 | [3][5] | A positive logP value indicates a preference for lipophilic (non-polar) environments over aqueous ones. |

| Hydrogen Bond Donor Count | 2 | [5] | Both the -OH and -SH groups can donate hydrogen atoms for hydrogen bonding. |

| Hydrogen Bond Acceptor Count | 2 | [5] | The oxygen and sulfur atoms can accept hydrogen atoms for hydrogen bonding. |

| Stability | Unstable in light and air; prone to oxidation | [1][2] | This is a critical consideration for handling during solubility experiments, suggesting the need for an inert atmosphere. |

The presence of both hydrogen bond donating and accepting groups, combined with a moderately non-polar aromatic ring, suggests that this compound will exhibit complex solubility behavior, with appreciable solubility in a range of solvents. The thiol group is a weaker hydrogen bond donor and acceptor compared to the hydroxyl group.[6]

Theoretical Framework of Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility. This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

The key intermolecular interactions at play for this compound are:

-

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor. The thiol (-SH) group can also participate in hydrogen bonding, although these interactions are generally weaker than those involving oxygen.[1][7][8]

-

Dipole-Dipole Interactions: The polar C-O, O-H, C-S, and S-H bonds create a net dipole moment in the molecule, allowing for electrostatic interactions with other polar molecules.

-

Van der Waals Forces (London Dispersion Forces): The aromatic ring provides a significant non-polar surface area, leading to transient dipole-induced dipole interactions. These are the primary interactions with non-polar solvents.

The interplay of these forces dictates the solubility in different classes of solvents.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Inerting: Due to the compound's sensitivity to air, gently purge the headspace of the vial with an inert gas like nitrogen or argon before sealing. [1][2]3. Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. For a more complete separation, centrifuge the vials at a moderate speed. [9]5. Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a chemically inert syringe filter (e.g., PTFE) and dispense the filtrate into a clean vial. This step removes any remaining microscopic solid particles.

-

Quantification: Accurately dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, as described below.

Analytical Techniques for Quantification

Accurate quantification of the dissolved solute is paramount. Two common techniques are HPLC and UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying phenolic compounds. [10][11][12][13][14]* Method: A reverse-phase HPLC system with a C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) is effective for separating phenolic compounds. [11]* Detection: A UV detector set to a wavelength where this compound has maximum absorbance (typically around 280 nm for phenolic compounds) is used for quantification. [12]* Calibration: A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate results.

UV-Vis Spectrophotometry

This is a simpler and faster method, suitable for routine analysis, though it can be less specific than HPLC. [15][16][17][18]* Method: The absorbance of the diluted filtrate is measured at the wavelength of maximum absorbance (λ_max) for this compound.

-

Calibration: A standard curve is prepared by measuring the absorbance of several solutions of known concentrations. The concentration of the sample is then determined by interpolation from this curve.

Safety and Handling Considerations

This compound and related thiophenols are hazardous compounds and must be handled with appropriate care.

-

Toxicity: Thiophenols can be toxic if swallowed, inhaled, or absorbed through the skin. [19][20]* Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection. [20][21]* Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood. [20]* Stability: Store in a cool, dry place away from light and air, preferably under an inert atmosphere, to prevent oxidation. [1][2]

Conclusion

References

-

4-MERCAPTO-2-METHYL-PHENOL - Introduction. (2024, April 10). ChemBK. [Link]

-

RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. ACS Publications. [Link]

-

HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). [Link]

-

Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. [Link]

-

Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022, January 18). National Institutes of Health (NIH). [Link]

-

Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. [Link]

-

HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii. [Link]

-

Switching Hydrogen Bonding to π-Stacking: The Thiophenol Dimer and Trimer. (2021, January 28). ACS Publications. [Link]

-

Hydrogen Bonding of the Thiol Group. The Journal of Chemical Physics. [Link]

-

Switching Hydrogen Bonding to π-Stacking: The Thiophenol Dimer and Trimer - PMC. National Institutes of Health (NIH). [Link]

-

This compound. LookChem. [Link]

-

This compound | C7H8OS | CID 11320974 - PubChem. National Institutes of Health (NIH). [Link]

-

π-Stacking isomerism and hydrogen bonding in thiol aggregates: rotational investigation of the phenol···thiophenol heterodimer. (2025, December 21). Taylor & Francis Online. [Link]

-

Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. [Link]

-

UV-Visible Spectroscopic Technique for Prediction of Total Polyphenol Contents for a Bunch of Medicinal Plant Extracts. (2022, February 22). ResearchGate. [Link]

-

Thiophenol - SAFETY DATA SHEET. (2024, April 22). [Link]

-

Material Safety Data Sheet - Thiophenol. Cole-Parmer. [Link]

-

The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (2024, December 9). ResearchGate. [Link]

-

Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut Shell. RJPBCS. [Link]

-

Thiophenol-108-98-5.docx. University of Georgia Office of Research. [Link]

-

4-MERCAPTO-2-METHYL-PHENOL. ChemBK. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). [Link]

-

Thiols as Hydrogen Bond Acceptors and Donors: Spectroscopy of 2-Phenylethanethiol Complexes. ACS Publications. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. [Link]

Sources

- 1. Switching Hydrogen Bonding to π-Stacking: The Thiophenol Dimer and Trimer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | C7H8OS | CID 11320974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. canbipharm.com [canbipharm.com]

- 5. lookchem.com [lookchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii | BIO Web of Conferences [bio-conferences.org]

- 15. ijset.in [ijset.in]

- 16. nveo.org [nveo.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

Stability and storage conditions for 4-Mercapto-2-methylphenol

An In-depth Technical Guide to the Stability and Storage of 4-Mercapto-2-methylphenol

Prepared by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical stability, optimal storage conditions, and handling procedures for this compound (CAS No. 32281-01-9). Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for reproducible and reliable experimental outcomes.

Introduction: The Challenge of a Bifunctional Molecule

This compound is an aromatic organic compound featuring both a hydroxyl (-OH) and a thiol (-SH) group attached to a cresol backbone.[1] This bifunctional nature makes it a valuable intermediate in organic synthesis, including the preparation of dyes and antioxidants.[1] However, the very features that make it chemically useful—particularly the nucleophilic thiol group—also render it inherently unstable under typical laboratory conditions. This guide elucidates the mechanisms of its degradation and provides field-proven protocols to mitigate instability, ensuring the long-term viability of research samples.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for proper handling and storage.

| Property | Value | Source |

| CAS Number | 32281-01-9 | [2][3][4] |

| Molecular Formula | C₇H₈OS | [1][2][3] |

| Molecular Weight | 140.20 g/mol | [2][3] |

| Appearance | White to pale yellow crystal or crystalline powder | [1] |

| Melting Point | Approx. 55-57 °C | [1] |

| Boiling Point | 265.1 °C at 760 mmHg | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform. | [1][2] |

The Core of Instability: Degradation Pathways

The primary driver of this compound degradation is oxidation. Both the thiol and phenol moieties are susceptible, but the thiol group is significantly more reactive under ambient conditions.

Thiol Oxidation: The Predominant Degradation Route

The thiol group is readily oxidized, especially when exposed to atmospheric oxygen. This process leads to the formation of a disulfide-bridged dimer, 4,4'-dithiobis(2-methylphenol). This reaction is often catalyzed by trace amounts of metal ions and can be accelerated by exposure to light. The consequence of this dimerization is a reduction in the purity of the active compound and the introduction of a new chemical entity into the experimental system.

Caption: Primary degradation pathway of this compound.

Contributing Factors to Degradation

-

Air Exposure: As the source of oxygen, air is the principal adversary. The compound is explicitly noted to be unstable in air and prone to oxidation reactions.[1]

-

Light: Photons can provide the activation energy required to initiate and propagate oxidative reactions.

-

Elevated Temperature: Increased thermal energy accelerates the rate of all chemical reactions, including degradation.

-

Presence of Oxidizing Agents: Storage near or contamination with oxidizing agents will severely compromise the compound's stability.[1]

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, a multi-faceted approach to storage and handling is mandatory. These protocols are designed as a self-validating system to minimize degradation.

Optimal Storage Conditions

The following conditions are derived from supplier recommendations and an understanding of the compound's chemical vulnerabilities.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer, under -20°C. [5] | Drastically slows the rate of oxidative degradation. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). [5][6] | Prevents contact with atmospheric oxygen, the primary driver of degradation. |

| Light | Protect from light. Use amber glass vials or store in a dark location. | Mitigates photo-initiated oxidation. |

| Container | Keep container tightly sealed. | Prevents ingress of moisture and air. |

Best Practices for Laboratory Handling

Casual handling on an open benchtop can compromise a pristine reagent. Follow these steps to maintain purity during use:

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid, which can accelerate degradation.

-

Inert Atmosphere Transfer: Whenever possible, handle the solid within a glove box or glove bag under an inert atmosphere. If this is not feasible, minimize the time the container is open to the air.

-

Solution Preparation: Use de-gassed solvents to prepare stock solutions. Solvents can be de-gassed by sparging with an inert gas (e.g., argon) for 15-30 minutes.

-

Storage of Solutions: Store stock solutions under the same stringent conditions as the solid material: frozen (-20°C or -80°C), protected from light, and with the vial headspace flushed with inert gas before sealing.

Experimental Workflow for Stability Assessment

Trustworthiness in research demands verification. The following protocols outline a robust system for assessing the stability of this compound over time.

Caption: Experimental workflow for a time-course stability study.

Protocol: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

This method allows for the quantification of the parent compound and the detection of degradation products.

-

Objective: To monitor the purity of a this compound sample over time.

-

Instrumentation & Reagents:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (FA)

-

This compound reference standard (T=0 sample)

-

-

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% FA in Water

-

Mobile Phase B: 0.1% FA in ACN

-

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the T=0 reference standard and the aged sample in ACN. Dilute to a working concentration of ~50 µg/mL with 50:50 ACN:Water.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

-

Analysis: Inject the T=0 standard and the aged sample. Compare the peak area of the parent compound. The appearance of new peaks, particularly a less polar peak (disulfide dimer), indicates degradation. Calculate purity as (Peak Area of Parent / Total Peak Area) * 100.

-

Protocol: Identification of Degradants via LC-Mass Spectrometry (LC-MS)

-

Objective: To confirm the identity of major degradation products.

-

Methodology:

-

Utilize the same chromatographic conditions as the HPLC method.

-

Divert the column effluent to a mass spectrometer operating in both positive and negative electrospray ionization (ESI) modes.

-

Expected Masses:

-

Parent Compound (C₇H₈OS): Expected [M-H]⁻ at m/z 139.03 and [M+H]⁺ at m/z 141.04.

-

Disulfide Dimer (C₁₄H₁₄O₂S₂): Expected [M-H]⁻ at m/z 277.04 and [M+H]⁺ at m/z 279.05.

-

-

Interpretation: The detection of ions corresponding to the disulfide dimer in the aged sample provides definitive evidence of oxidative degradation.

-

Conclusion

The chemical integrity of this compound is contingent upon a rigorous approach to its storage and handling. Its inherent susceptibility to oxidation necessitates stringent exclusion of air, light, and elevated temperatures. By implementing the recommended protocols—storing the compound under an inert atmosphere at -20°C and employing careful handling techniques—researchers can ensure the reliability and reproducibility of their results. Regular analytical verification via HPLC provides a self-validating mechanism to confirm the compound's purity, upholding the principles of scientific integrity.

References

-

ChemBK. (2024, April 10). 4-MERCAPTO-2-METHYL-PHENOL - Introduction. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

AN PharmaTech Co Ltd. (n.d.). This compound|32281-01-9. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C7H8OS | CID 11320974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|32281-01-9--AN PharmaTech Co Ltd [anpharma.net]

- 5. 32281-01-9|this compound|BLD Pharm [bldpharm.com]

- 6. 4-Mercaptophenol - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Safe Handling of 4-Mercapto-2-methylphenol for Research and Development

This guide provides an in-depth analysis of the safety protocols and handling precautions for 4-Mercapto-2-methylphenol (CAS No. 32281-01-9), a compound of interest in pharmaceutical and chemical synthesis. Given its structural features—a phenol ring substituted with both a mercaptan (thiol) and a methyl group—this molecule presents a unique combination of chemical properties and potential hazards that demand rigorous safety measures. This document is intended for researchers, chemists, and drug development professionals who may handle this or structurally similar compounds. The guidance herein is synthesized from established safety data for related thiophenols and cresols to provide a comprehensive safety framework.

Compound Profile and Physicochemical Properties

This compound, also known as 4-hydroxy-3-methylthiophenol, is a bifunctional organic molecule.[1] Its reactivity is dictated by the acidic phenol group and the nucleophilic, easily oxidized thiol group. Understanding its physical characteristics is foundational to its safe handling.

The compound typically appears as a white to pale yellow crystalline powder.[2] Like many thiols, it is likely to have a strong, unpleasant odor. It is reported to be unstable when exposed to light and air, with a tendency to oxidize.[2] This reactivity underscores the need for specific storage and handling protocols to maintain its chemical integrity and prevent the formation of hazardous byproducts.

| Property | Value | Source |

| Molecular Formula | C₇H₈OS | [1][3] |

| Molecular Weight | 140.20 g/mol | [1][3] |

| Appearance | White to pale yellow crystal or crystalline powder | [2] |

| Melting Point | ~55-57 °C | [2] |

| Boiling Point | 265.1°C at 760 mmHg | [2][3] |

| Density | 1.2 g/cm³ | [2] |

| Flash Point | 114.1°C | [2][3] |

| Solubility | Not readily soluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [2][3] |

| Stability | Unstable to light and air; prone to oxidation. | [2] |

Hazard Identification and Toxicological Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to thiophenol and 4-methylphenol (p-cresol) allows for a robust, precautionary hazard assessment. Thiophenols are known for their high acute toxicity, and phenols can be corrosive and systemically toxic.[4][5][6]

Anticipated GHS Hazard Classification:

-

Acute Toxicity (Oral, Dermal, Inhalation): Likely Category 1, 2, or 3. Thiophenol is fatal if swallowed or in contact with skin.[7]

-

Skin Corrosion/Irritation: Likely Category 1B or 1C. Causes severe skin burns and eye damage.[5][8]

-

Serious Eye Damage/Irritation: Category 1. Corrosive to eyes, may cause blindness.[8]

-

Aquatic Toxicity: Toxic to aquatic life.[5]

Toxicological Data of Structurally Related Compounds:

The following data for thiophenol and p-cresol highlight the significant potential toxicity of this compound. The presence of both functional groups suggests that a conservative approach, assuming high toxicity, is scientifically prudent.

| Compound | Test | Species | Route | LD50 Value | Source |

| Thiophenol | LD50 | Rat | Oral | 46.2 mg/kg | [4][9] |

| Thiophenol | LD50 | Rabbit | Dermal | 134 mg/kg | [4] |

| p-Cresol | LD50 | Rat | Oral | 207 mg/kg bw | [6] |

| p-Cresol | LD50 | Rabbit | Dermal | 300 mg/kg bw | [6] |

These values indicate that dermal absorption is a significant route of exposure and can be fatal.[4][7] Prolonged exposure to related compounds has been shown to injure the liver, kidneys, and lungs.[10]

Safe Laboratory Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls

-

Chemical Fume Hood: All work with this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[10][11]

-

Ventilation: Use adequate general or local explosion-proof ventilation.[10]

-

Safety Equipment: An eyewash station and a safety shower must be immediately accessible in the laboratory.[10][11]

Standard Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary equipment or chemicals.

-

PPE Donning: Put on all required PPE as detailed in section 3.3.

-

Inert Atmosphere: For transfers, it is advisable to use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the compound's integrity is critical for the experiment.[7][11]

-

Weighing: Weigh the solid in a disposable container (e.g., a weigh boat) inside the fume hood to minimize contamination of balances.

-

Transfer: Use spark-proof tools for all transfers.[10] If dissolving, add the solid to the solvent slowly.

-

Post-Handling: Thoroughly decontaminate all surfaces and equipment after use.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10]

Caption: Standard workflow for handling this compound.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield if splashing is possible.[7][10]

-

Skin Protection: A flame-resistant lab coat and appropriate protective gloves are mandatory.[10]

-

Glove Selection: Due to the compound's high dermal toxicity, selecting the correct gloves is critical. Standard nitrile gloves may not offer sufficient protection for prolonged contact. It is imperative to consult the glove manufacturer's compatibility charts for thiophenols. Double-gloving is a recommended practice.

-

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls fail, use a full-face respirator with multi-purpose combination (US) or Type A (brown, for organic gases and vapors) respirator cartridges.[4][7]

Storage and Incompatibility

Proper storage is crucial for maintaining safety and compound stability.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and toxic materials.[10][11] The storage area should be locked or otherwise accessible only to authorized personnel.[5]

-